molecular formula C21H22ClN3O2S2 B15183737 3-Thiophenecarboxamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride CAS No. 84671-53-4

3-Thiophenecarboxamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride

Cat. No.: B15183737
CAS No.: 84671-53-4
M. Wt: 448.0 g/mol
InChI Key: LZQMEUONPFAADH-UHFFFAOYSA-N
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Description

3-Thiophenecarboxamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This specific compound features a thiophene ring, which is a sulfur-containing heterocycle, and a benzodiazepine core, which is a fused ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps:

    Formation of the Benzodiazepine Core: This step often involves the condensation of an o-phenylenediamine with a suitable carboxylic acid or ester.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Functional Group Modifications: The methoxy and methyl groups are introduced through alkylation reactions.

    Formation of the Monohydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the benzodiazepine core, potentially converting it to a dihydro form.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzodiazepines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

    Receptor Binding: The compound can bind to specific receptors in the brain, influencing neurotransmission.

Medicine

    Therapeutic Use: Potential use in the treatment of anxiety, insomnia, and other neurological disorders.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Chemical Manufacturing: As a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with the central nervous system. It binds to benzodiazepine receptors, which are part of the GABA-A receptor complex. This binding enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

3-Thiophenecarboxamide, N-((2,3-dihydro-8-methoxy-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to the presence of the thiophene ring, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural difference could influence its binding affinity, efficacy, and metabolic stability.

Properties

CAS No.

84671-53-4

Molecular Formula

C21H22ClN3O2S2

Molecular Weight

448.0 g/mol

IUPAC Name

N-[(8-methoxy-1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]thiophene-3-carboxamide;hydrochloride

InChI

InChI=1S/C21H21N3O2S2.ClH/c1-24-16(11-23-21(25)15-6-8-28-13-15)10-22-20(14-5-7-27-12-14)18-4-3-17(26-2)9-19(18)24;/h3-9,12-13,16H,10-11H2,1-2H3,(H,23,25);1H

InChI Key

LZQMEUONPFAADH-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=C1C=C(C=C2)OC)C3=CSC=C3)CNC(=O)C4=CSC=C4.Cl

Origin of Product

United States

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